Monoamine Release Potency vs Methylone
In direct head-to-head comparisons using rat brain synaptosomes, 3,4-EDMC exhibits significantly lower potency as a monoamine releaser compared to its methylenedioxy analog, methylone (MDMC). For serotonin (5-HT) release, 3,4-EDMC has an EC50 of 347 nM, which is 1.4-fold less potent than methylone's EC50 of 242 nM. For norepinephrine (NE) release, 3,4-EDMC has an EC50 of 327 nM, 2.2-fold less potent than methylone's EC50 of 152 nM. For dopamine (DA) release, 3,4-EDMC has an EC50 of 496 nM, 3.7-fold less potent than methylone's EC50 of 133 nM [1][2]. The ring expansion thus differentially affects each transporter, with the largest impact on dopamine release.
Methylone EC50: SERT 242 nM, NET 152 nM, DAT 133 nM
1.4–3.7-fold less potent
| Evidence Dimension | Monoamine release potency (EC50) |
|---|---|
| Target Compound Data | SERT: 347 nM; NET: 327 nM; DAT: 496 nM |
| Comparator Or Baseline | Methylone (MDMC): SERT: 242 nM; NET: 152 nM; DAT: 133 nM |
| Quantified Difference | SERT: 1.4-fold less potent; NET: 2.2-fold less potent; DAT: 3.7-fold less potent |
| Conditions | Rat brain synaptosomes, [3H]5-HT, [3H]NE, [3H]DA release assays, n=3-4 experiments in triplicate |
Why This Matters
This quantitative data is essential for researchers designing SAR studies; using 3,4-EDMC instead of methylone will result in a different transporter selectivity profile and overall potency, which must be accounted for in experimental design and data interpretation.
- [1] Del Bello F, Sakloth F, Partilla JS, Baumann MH, Glennon RA. Ethylenedioxy homologs of N-methyl-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) and its corresponding cathinone analog methylenedioxymethcathinone: Interactions with transporters for serotonin, dopamine, and norepinephrine. Bioorg Med Chem. 2015;23(17):5574-5579. doi:10.1016/j.bmc.2015.07.035 View Source
- [2] Wikipedia. 3,4-Ethylenedioxymethcathinone. Accessed via Wikiwand. Summary of EC50 values and fold differences from Del Bello et al. 2015. View Source
